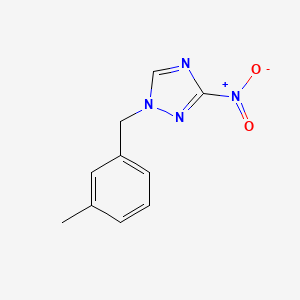

1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

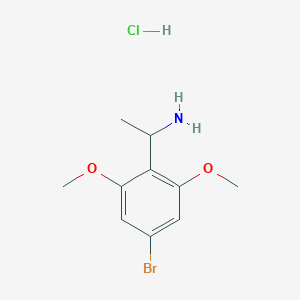

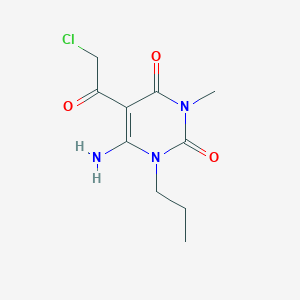

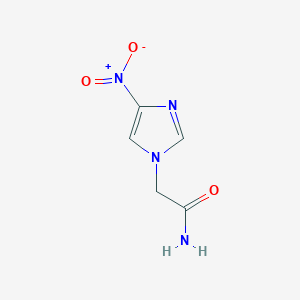

The compound “1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole” is a derivative of the 1,2,4-triazole family . Triazoles are a group of five-membered rings with three nitrogen atoms and two carbon atoms. They are known for their diverse range of biological activities.

Molecular Structure Analysis

The molecular structure of “1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole” would likely consist of a 1,2,4-triazole ring substituted with a 3-methylbenzyl group and a nitro group .Chemical Reactions Analysis

The chemical reactions of “1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole” would depend on the specific conditions and reagents used. Alkylbenzenes, such as the 3-methylbenzyl group in this compound, are known to undergo various reactions, including oxidation at the benzylic position .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-methylbenzyl)-3-nitro-1H-1,2,4-triazole” would depend on its specific structure. For example, similar compounds like 3-methylbenzyl alcohol have a boiling point of 217 °C and a specific gravity of 1.02 .Wissenschaftliche Forschungsanwendungen

Crystallographic Structure and Molecular Interactions

- 4-Amino-3-methyl-1,2,4-triazole-5-thione Derivative Study : The crystallographic study of a similar triazole compound reveals planar molecular structure and significant intermolecular hydrogen bonding, indicating potential for detailed molecular interaction studies (Liu et al., 1999).

Synthesis and Structural Analysis

- Multi-Component Reaction for Triazole Synthesis : A method for synthesizing 1,5-disubstituted 1,2,3-triazoles, indicating the versatility of triazole compounds in chemical synthesis (Vo, 2020).

- Electronic Properties of Triazolylidenes : Exploration of the electronic properties of various triazole derivatives, highlighting their potential in electronic material research (Hölzel & Ganter, 2020).

Antimicrobial Applications

- Novel Antimicrobial Agents : Synthesis of triazole derivatives and their evaluation as novel antimicrobial agents, signifying the biologically active potential of triazole compounds (Upmanyu et al., 2011).

Material Chemistry and Stability

- Tetrel Bonding Interactions in Triazole Derivatives : A study on tetrel bonding interactions in triazole derivatives, relevant for understanding material stability and interactions (Ahmed et al., 2020).

Biological Activity

- Potential Antitrypanosomal Agents : Investigation of 3-nitro-1H-1,2,4-triazole-based compounds for antitrypanosomal activity, illustrating the biological activity of triazole derivatives (Papadopoulou et al., 2012).

Corrosion Inhibition

- Corrosion Inhibition of Mild Steel : A study on the efficacy of a triazole derivative as a corrosion inhibitor for mild steel, demonstrating its application in material science (Merimi et al., 2019).

Medicinal Chemistry

- Synthesis of Triazole Derivatives for Medical Applications : Synthesis of triazole compounds with potential applications in medicinal chemistry, highlighting the pharmaceutical relevance of triazoles (Pillai et al., 2019).

Thermal Stability

- Thermal Stability Analysis of Energetic Triazoles : Evaluation of the thermal stability of energetic triazole derivatives, important for applications in materials requiring high energy capacity (Rao et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(3-methylphenyl)methyl]-3-nitro-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-8-3-2-4-9(5-8)6-13-7-11-10(12-13)14(15)16/h2-5,7H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGZEYNNRSNAPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=NC(=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2362764.png)

![3-isopentyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362770.png)

![3-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2362771.png)

![Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine](/img/structure/B2362778.png)

![3-(1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2362782.png)